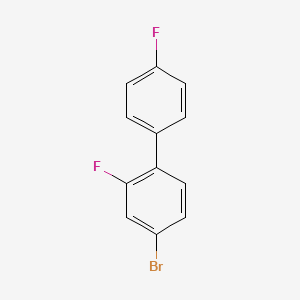

4-Bromo-2,4'-difluoro-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

531529-35-8 |

|---|---|

Molecular Formula |

C12H7BrF2 |

Molecular Weight |

269.08 g/mol |

IUPAC Name |

4-bromo-2-fluoro-1-(4-fluorophenyl)benzene |

InChI |

InChI=1S/C12H7BrF2/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H |

InChI Key |

MEZKHGAKWYDQIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2,4 Difluoro 1,1 Biphenyl

Transition Metal-Catalyzed Cross-Coupling Reactions

The construction of the biaryl core of 4-Bromo-2,4'-difluoro-1,1'-biphenyl is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis. Among these, palladium-catalyzed reactions are particularly prominent.

Suzuki-Miyaura Coupling Protocols for Biphenyl (B1667301) Formation

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon bonds, especially for creating biaryl structures. libretexts.org The synthesis of this compound via this method would typically involve the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org A plausible route involves the coupling of a (4-fluorophenyl)boronic acid with a 1,4-dibromo-2-fluorobenzene, where selective coupling at one of the bromine sites is achieved.

The general catalytic cycle for the Suzuki coupling proceeds through three fundamental steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final biphenyl product and regenerate the Pd(0) catalyst. libretexts.org The mild reaction conditions and the low toxicity of the boron byproducts are significant advantages of this methodology. acs.org

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst system. Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium tetrachloride (PdCl₄). libretexts.org These precursors form the catalytically active Pd(0) species in situ. For challenging substrates, such as electron-poor or sterically hindered aryl halides, the development of highly active and stable catalysts is crucial. acs.org

Precatalysts, which are stable palladium complexes that readily form the active catalytic species, have been developed to improve reaction efficiency, particularly for reactions involving unstable boronic acids. acs.org These advanced catalytic systems can operate at low catalyst loadings (from 0.000001 to 1.0 mol % Pd), tolerate a wide array of functional groups, and can facilitate reactions at room temperature. acs.org

The ligands coordinated to the palladium center play a critical role in stabilizing the catalyst and modulating its reactivity and selectivity. Electron-rich and bulky phosphine (B1218219) ligands are particularly effective in promoting the oxidative addition step and facilitating the reductive elimination. libretexts.org For the synthesis of polyfluorinated biphenyls, which can be challenging due to the electron-deficient nature of the substrates, the choice of ligand is paramount to avoid side reactions like homocoupling. acs.org

Studies on the synthesis of related highly fluorinated biphenyls have shown that Buchwald-type biaryl phosphine ligands are highly effective. Ligands containing a dicyclohexylphosphino (PCy₂) motif, such as RuPhos and CyJohnPhos, tend to minimize the formation of side products. acs.org In contrast, other ligands might lead to significant homocoupling of the boronic acid starting material. acs.org The catalytic system of Pd(OAc)₂ with the XPhos ligand has also been demonstrated to be highly effective for coupling reactions involving electron-rich and electron-deficient aromatic electrophiles. nih.gov

Table 1: Effect of Phosphine Ligands on Suzuki-Miyaura Coupling of Fluorinated Arenes Reaction conditions: 1 equiv. aryl bromide, 2 equiv. boronic acid, 2.2 equiv. Na₂CO₃, 5 mol % Pd₂(dba)₃, 15 mol % ligand, at 95 °C for 60 h. Data adapted from a study on related polyfluorinated biphenyls. acs.org

| Ligand | Yield (%) | Homocoupling (%) |

|---|---|---|

| RuPhos | 73 | 0 |

| CyJohnPhos | 72 | 0 |

| XPhos | 68 | 0 |

| PhCPhos | 61 | 0 |

| tBuXPhos | 58 | 0 |

| BrettPhos | 55 | 0 |

| sSPhos | 20 | 25 |

Organoboron compounds, primarily boronic acids (Ar-B(OH)₂) and their boronate ester derivatives (e.g., pinacol (B44631) esters), are the essential nucleophilic partners in the Suzuki-Miyaura coupling. libretexts.org They are generally stable, easy to handle, and environmentally benign. acs.org The key step involving the boronic acid is transmetalation, where the aryl group is transferred from the boron atom to the palladium(II) center, a process typically facilitated by a base. researchgate.net

For the synthesis of this compound, two primary boronic acid precursors could be considered:

(4-Fluorophenyl)boronic acid: This commercially available reagent would be coupled with a suitable dihaloarene like 1,4-dibromo-2-fluorobenzene.

(4-Bromo-2-fluorophenyl)boronic acid: This reagent would be coupled with a 4-fluoroaryl halide, such as 1-bromo-4-fluorobenzene (B142099).

While boronic acids are widely used, some polyfluorinated and heteroaryl boronic acids can be unstable, leading to decomposition before coupling can occur. acs.org In such cases, using boronate esters or specialized precatalysts that generate the active Pd(0) species rapidly at low temperatures can be crucial for achieving high yields. acs.org

Other Cross-Coupling Strategies (e.g., Ullmann Condensations for related compounds)

While palladium-catalyzed reactions are dominant, other cross-coupling strategies can be employed for the synthesis of biaryl compounds. The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.orgorgsyn.org This reaction typically requires high temperatures (often over 200 °C) and stoichiometric amounts of copper metal. wikipedia.org

Modern modifications have introduced soluble copper catalysts supported by ligands, which can improve reaction conditions. wikipedia.org The Ullmann condensation can also refer to the copper-promoted synthesis of aryl ethers and aryl amines from aryl halides. wikipedia.orgsynarchive.com For C-C bond formation to create biaryls, the Ullmann reaction presents an alternative to Suzuki coupling, particularly in industrial applications where the cost of palladium may be a factor. However, the harsh conditions and lower functional group tolerance often make it less favorable for complex molecules. wikipedia.org

Electrophilic Aromatic Substitution Routes for Bromination

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. In the context of synthesizing this compound, this strategy is typically employed to prepare a key brominated intermediate rather than for the direct bromination of the final biphenyl core.

Direct bromination of 2,4'-difluorobiphenyl (B15397877) to selectively produce the 4-bromo isomer is challenging. The directing effects of the two fluorine atoms would complicate the reaction, likely leading to a mixture of isomers. The fluorine atom is an ortho, para-director, but it also deactivates the ring towards electrophilic attack.

A more viable and controlled approach involves the bromination of a precursor aniline (B41778). For instance, a patented method describes the synthesis of 4-bromo-2-fluoroaniline (B1266173) starting from o-fluoroaniline. google.com In this process, o-fluoroaniline is treated with bromine in dichloromethane (B109758) with tetrabutylammonium (B224687) bromide. The amino group is a strong activating group and directs the incoming bromine electrophile to the para position, yielding the desired 4-bromo-2-fluoroaniline with high regioselectivity. google.com This brominated intermediate can then undergo a diazotization reaction followed by a coupling reaction (e.g., a Gomberg-Bachmann type reaction or conversion to a boronic acid for Suzuki coupling) to form the final this compound product. google.comprepchem.com

Regioselective Bromination of Fluorinated Biphenyl Precursors

A direct and convergent approach to this compound involves the electrophilic bromination of 2,4'-difluoro-1,1'-biphenyl. The key challenge in this method lies in controlling the regioselectivity of the bromination reaction to favor the introduction of the bromine atom at the C4 position of the 2-fluorophenyl ring. The fluorine atom at C2 is an ortho-, para-directing deactivator, while the 4'-fluorophenyl group is also a para-directing group. The electronic and steric environment of the 2,4'-difluorobiphenyl substrate dictates the position of electrophilic attack.

The bromination is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. nih.gov The reaction conditions, including the choice of solvent and the presence of a catalyst, are crucial for achieving high regioselectivity. manac-inc.co.jp For instance, the use of polar solvents can influence the reactivity and selectivity of the bromination reaction. manac-inc.co.jp

Table 1: Illustrative Conditions for Regioselective Bromination

| Entry | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Putative Outcome |

| 1 | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | None | 0 - 25 | Formation of a mixture of monobrominated isomers |

| 2 | N-Bromosuccinimide (NBS) | Dichloromethane | Iron(III) bromide | 0 | Increased rate of bromination, potential for over-bromination |

| 3 | Bromine | Acetic Acid | None | 25 | Potential for multiple bromination products |

Note: This table is illustrative and based on general principles of aromatic bromination. Specific yields and isomer ratios for this compound would require experimental validation.

Catalyst Selection for Enhanced Selectivity

To enhance the regioselectivity of the bromination of 2,4'-difluorobiphenyl, various catalysts can be employed. Lewis acids, such as iron(III) bromide or aluminum chloride, are commonly used to polarize the brominating agent, thereby increasing its electrophilicity and potentially influencing the site of substitution. However, the use of strong Lewis acids can sometimes lead to undesired side reactions or a decrease in selectivity due to the harsh reaction conditions.

Recent advancements in catalysis have explored the use of solid acid catalysts, such as zeolites or clays, to promote regioselective bromination. nih.gov These materials can offer shape-selective catalysis, where the diffusion of the substrate and the transition state within the catalyst's pores favors the formation of a specific isomer. For instance, zeolites with appropriate pore sizes could potentially favor the formation of the less sterically hindered 4-bromo isomer.

Multi-Step Synthetic Pathways from Simpler Precursors

An alternative to the direct bromination of 2,4'-difluoro-1,1'-biphenyl is a multi-step approach that builds the target molecule from simpler, more readily available starting materials. A plausible and widely used strategy for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. gre.ac.ukacs.orgnih.gov

This approach could involve the coupling of a suitably substituted boronic acid or ester with an aryl halide. For the synthesis of this compound, two main disconnection strategies are possible:

Route A: Coupling of (4-fluorophenyl)boronic acid with 1,4-dibromo-2-fluorobenzene.

Route B: Coupling of (4-bromo-2-fluorophenyl)boronic acid with 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene.

Both routes require a palladium catalyst, a suitable ligand, and a base to facilitate the reaction. The choice of catalyst and ligand is critical for achieving high yields and preventing side reactions such as homo-coupling of the starting materials.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Route | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent |

| A | 1,4-Dibromo-2-fluorobenzene | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water |

| B | 1-Bromo-4-fluorobenzene | (4-Bromo-2-fluorophenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water |

Note: This table presents typical conditions for Suzuki-Miyaura reactions and would need optimization for the specific synthesis of this compound.

Another multi-step pathway could be adapted from the synthesis of the related compound, 4-bromo-2-fluorobiphenyl (B126189). prepchem.comguidechem.com This would involve the diazotization of a substituted aniline followed by a coupling reaction. For instance, one could envision a synthesis starting from 2-fluoro-4-bromoaniline and coupling it with a 4-fluorophenyl derivative, although this is a more complex and less common approach compared to the Suzuki-Miyaura coupling.

Industrial Production Methodologies and Scalability Considerations

For the industrial-scale production of this compound, several factors must be considered, including cost of starting materials, process safety, efficiency (yield and purity), and waste management.

A Chinese patent for the synthesis of the related compound 4-bromo-2-fluorobiphenyl highlights a cost-effective approach by using bromine instead of the more expensive N-bromosuccinimide for the bromination step. google.com This principle could be applied to the direct bromination of 2,4'-difluorobiphenyl, provided that acceptable regioselectivity can be achieved on a large scale.

The Suzuki-Miyaura coupling is also a highly scalable reaction and is widely used in the pharmaceutical and fine chemical industries. The key considerations for industrial production via this route would be the cost and availability of the palladium catalyst and the boronic acid precursor. Catalyst recycling and the use of highly efficient catalyst systems are important for making the process economically viable.

Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize the yield and minimize the formation of impurities. Continuous flow chemistry is an emerging technology that could offer advantages for the large-scale synthesis of such compounds, providing better control over reaction conditions and improving safety and efficiency.

Reaction Mechanisms and Chemical Transformations of 4 Bromo 2,4 Difluoro 1,1 Biphenyl

Reactivity of the Bromine Substituent

The carbon-bromine (C-Br) bond is a key site of reactivity in 4-bromo-2,4'-difluoro-1,1'-biphenyl. The bromine atom's ability to act as a leaving group is central to the further functionalization of this molecule.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally challenging under standard conditions, it can be facilitated in the presence of strong nucleophiles and appropriate catalysts. The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen and the presence of activating or deactivating groups on the aromatic ring. In the context of this compound, the fluorine atom at the 2-position can influence the reactivity of the C-Br bond.

Palladium-catalyzed nucleophilic substitution reactions have proven effective for a range of bromo-difluoroallyl derivatives. pharm.or.jpnih.gov These reactions often proceed with high regioselectivity, where soft nucleophiles preferentially attack at the γ-position relative to the bromine. pharm.or.jpnih.gov For instance, reactions with various soft carbon and nitrogen nucleophiles in the presence of a palladium catalyst have been shown to yield 3-substituted 1,1-difluoroalkenes. pharm.or.jpnih.gov However, the regioselectivity can be influenced by the nature of the nucleophile, with some nitrogen nucleophiles showing a preference for α-substitution. nih.gov

Utility as a Leaving Group in Further Functionalization Reactions

The bromine atom in this compound serves as an excellent leaving group in a variety of cross-coupling reactions, which are fundamental to the construction of more complex molecular architectures. The C-Br bond is readily activated for standard cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction, typically catalyzed by palladium complexes, allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. acs.org

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) can be exploited to achieve selective functionalization in poly-halogenated systems. By carefully selecting the catalyst and reaction conditions, the more reactive bromine atom can be selectively coupled while leaving the less reactive fluorine atoms intact.

Role of Fluorine Substituents in Modulating Reactivity and Stability

The presence of fluorine atoms on the biphenyl (B1667301) core significantly impacts the molecule's electronic properties, reactivity, and stability. acs.org Fluorine is the most electronegative element, and its introduction into organic molecules can lead to profound changes in their chemical behavior. acs.org

The gem-difluoromethylene (CF2) group, for example, is recognized as an isopolar-isosteric substitute for an oxygen atom and is a common strategy for modifying biologically active compounds. pharm.or.jp In the case of this compound, the fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic rings towards both electrophilic and nucleophilic attack. This electron-withdrawing nature can also enhance the stability of the molecule. acs.org

Electrophilic and Nucleophilic Aromatic Activation/Deactivation

The directing effects of the substituents are crucial in the synthesis of this compound. For example, the synthesis often starts with a precursor like o-fluoroaniline, which is then brominated. The amino and fluoro groups guide the bromine atom to the desired para position relative to the amino group, resulting in 4-bromo-2-fluoroaniline (B1266173), a key intermediate.

In nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the fluorine atoms can activate the ring towards attack by a nucleophile. The C-F bond, in an activated system, can be more susceptible to nucleophilic attack than the C-Br bond.

Oxidation and Reduction Pathways

Information specifically detailing the oxidation and reduction pathways of this compound is limited in the provided search results. However, general principles of organic chemistry suggest that the biphenyl core could potentially undergo reduction under forcing conditions, such as Birch reduction, which involves dissolving metal reduction in liquid ammonia (B1221849) to partially reduce the aromatic rings. libretexts.org The bromine atom could also be subject to reductive dehalogenation.

Oxidation of the aromatic rings would likely require harsh conditions and could lead to ring-opening or the formation of phenols, though this is generally a difficult transformation for unactivated aromatic systems.

Radical Reactions and Mechanistic Investigations

Radical reactions offer alternative pathways for the transformation of this compound. The C-Br bond can undergo homolytic cleavage to generate an aryl radical. This 2-fluoro-[1,1'-biphenyl]-4-yl radical is a highly reactive intermediate that can participate in various synthetic transformations, including hydrodehalogenation, cyclization, and coupling reactions.

One of the classical methods for synthesizing the parent compound, 4-bromo-2-fluorobiphenyl (B126189), involves a free-radical mechanism. The diazotization of 4-bromo-2-fluoroaniline produces a diazonium salt, which then decomposes to form a 4-bromo-2-fluorophenyl radical. This radical subsequently attacks a benzene (B151609) molecule to form the biphenyl linkage.

Radical bromination is another relevant process. For instance, the radical bromination of 3-substituted 1,1-difluoroalkenes can lead to the formation of 1-substituted 3-bromo-3,3-difluoropropenes. pharm.or.jpnih.gov

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Intermolecular Interactions and Crystal Packing:The way molecules arrange themselves in a solid state is governed by non-covalent forces.

Pi-Pi Stacking Interactions:Interactions between the aromatic π-systems of adjacent biphenyl (B1667301) molecules are expected to play a role in the crystal packing.chemicalbook.comThe geometry of these interactions (e.g., parallel-displaced or T-shaped) is influenced by the overall molecular conformation and other intermolecular forces. In the absence of crystallographic data, a discussion of these features remains speculative.

While general principles of structural chemistry and data from analogous compounds can provide an educated estimation of the molecular and crystal structure, a scientifically rigorous article as demanded by the provided outline cannot be generated without the foundational experimental data from a single-crystal X-ray diffraction study of 4-Bromo-2,4'-difluoro-1,1'-biphenyl.

Hydrogen Bonding Interactions

While conventional hydrogen bonds are absent in the solid-state structure of this compound itself, the principles of hydrogen bonding are relevant when considering its derivatives or its interactions in certain environments. In the crystal structures of related brominated biphenyl compounds, weak intermolecular interactions such as C–H⋯O and C–H⋯N hydrogen bonds have been observed to play a role in the molecular packing. researchgate.netresearchgate.net For instance, in the crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione, weak C–H⋯O hydrogen bonds, along with π–π stacking and Br⋯Br halogen bonding, influence the molecular geometry. researchgate.net Similarly, in 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3,4-dicarbonitrile, an O–H⋯N hydrogen bond is a key feature, forming chains that are interlinked by weaker C–H⋯N interactions. researchgate.net These examples highlight the potential for the fluorine and bromine atoms in this compound to participate in weak hydrogen bonding or halogen bonding, which could influence its crystal packing and interactions with other molecules.

Advanced Spectroscopic Characterization

Beyond basic identification, advanced spectroscopic techniques provide a deeper insight into the structural and vibrational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules. For complex structures like substituted biphenyls, advanced 1D and 2D NMR techniques are often necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals. ipb.pt

In the case of fluorinated biphenyls, the coupling between protons and fluorine atoms (¹H-¹⁹F coupling) and between carbons and fluorine atoms (¹³C-¹⁹F coupling) provides valuable structural information. For instance, in the ¹H NMR spectrum of the related compound 5-bromo-2,4-difluoroaniline, the protons are coupled to each other and to the two fluorine atoms, resulting in a complex splitting pattern. researchgate.net Similar complexities would be expected in the NMR spectra of this compound.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), which shows ¹H-¹H correlations, and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence), which correlates directly bonded ¹H and ¹³C atoms, are instrumental in assigning the complex spectra of such compounds. researchgate.net Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal longer-range couplings between protons and carbons, helping to piece together the connectivity of the entire molecule. For substituted biphenyls, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of atoms, which is particularly useful for establishing the stereochemistry and conformation of the molecule. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound's structure.

The vibrational spectra of substituted biphenyls are complex, with numerous bands corresponding to stretching and bending vibrations of the aromatic rings, C-H bonds, C-F bonds, and the C-Br bond. researchgate.net The positions and intensities of these bands are sensitive to the substitution pattern. For example, the C-C stretching and C-H bending modes of the biphenyl rings can be used to distinguish between different isomers. researchgate.net

In a study of 2-bromo-6-methoxynaphthalene, a related aromatic compound, both experimental (FT-IR and FT-Raman) and theoretical (DFT) methods were used to assign the vibrational modes. nih.gov A similar combined experimental and computational approach would be beneficial for a thorough vibrational analysis of this compound. Theoretical calculations can help to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental spectra. researchgate.net The characteristic vibrations of the C-F and C-Br bonds would also be present in the spectra, providing further confirmation of the compound's identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. researchgate.net For this compound, HRMS would confirm the molecular formula C₁₂H₇BrF₂.

The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity. researchgate.net

Techniques such as Electrospray Ionization (ESI) combined with tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information. nih.gov The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. Ultra-high resolution mass spectrometry (UHRMS) offers even greater accuracy and can be used to identify and characterize unknown brominated compounds in complex mixtures. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-2,4'-difluoro-1,1'-biphenyl, DFT studies have been instrumental in elucidating its geometric and electronic properties.

Geometry Optimization and Conformational Landscapes

The geometry of this compound, like other biphenyl (B1667301) derivatives, is characterized by the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho substituents and the electronic effects favoring a planar conformation for optimal π-orbital overlap.

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Dihedral Angle | The angle between the two phenyl rings. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-Br, C-F). | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Bond Angles | The angles formed by three consecutive bonded atoms. | DFT (e.g., B3LYP/6-311++G(d,p)) |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. schrodinger.com

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap suggests that the molecule is more reactive. For halogenated biphenyls, the nature and position of the halogen substituents can significantly influence the HOMO and LUMO energy levels.

DFT calculations are commonly used to determine the energies of the HOMO and LUMO. nih.gov For a related compound, 1,4-dibromo-2,5-difluorobenzene, the HOMO-LUMO energy gap was calculated to be 5.444 eV. globalresearchonline.net The HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is associated with the electron-deficient regions. The HOMO-LUMO gap can be correlated with the electronic absorption properties of the molecule. schrodinger.com

| Parameter | Significance | Typical Calculated Value Range for Halogenated Biphenyls (eV) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -6.0 to -7.0 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. A larger gap suggests greater stability. | 4.0 to 6.0 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values.

Red regions: Indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack.

Blue regions: Indicate electron-poor areas (positive potential), which are prone to nucleophilic attack.

Green regions: Represent neutral potential.

For this compound, the electronegative fluorine and bromine atoms create regions of negative potential, making them likely sites for electrophilic interactions. globalresearchonline.net Conversely, the hydrogen atoms of the phenyl rings would represent regions of positive potential. MEP analysis, therefore, provides a visual guide to the reactive sites of the molecule.

Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These parameters include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

These parameters are useful for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. nih.gov

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. globalresearchonline.net For this compound, these calculations can provide valuable information about its vibrational and electronic spectra.

Theoretical calculations of vibrational frequencies using DFT methods can help in the assignment of experimental FT-IR and Raman spectral bands. nih.gov The calculated wavenumbers, after appropriate scaling, generally show good agreement with experimental values. globalresearchonline.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. nih.gov

Molecular Dynamics Simulations (if relevant to conformational flexibility)

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of molecules, including their conformational flexibility. nih.govnih.gov For a molecule like this compound, where rotation around the central C-C bond is possible, MD simulations can provide insights into the conformational landscape and the transitions between different conformers over time. This is particularly relevant for understanding how the molecule might behave in different environments, such as in solution or within a biological system. nih.gov

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Novel Biphenyl (B1667301) Derivatives

The presence of a bromine atom on one of the phenyl rings of 4-Bromo-2,4'-difluoro-1,1'-biphenyl makes it an ideal substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a wide array of substituents at the 4-position of the biphenyl system.

While direct examples of Suzuki-Miyaura reactions starting specifically from this compound are not extensively documented in readily available literature, the general methodology is well-established for structurally similar compounds. For instance, a study on the synthesis of novel difluorinated biphenyl compounds utilized 1-bromo-3,4-difluorobenzene as a starting material in Suzuki-Miyaura couplings with various arylboronic acids. nih.gov This research highlights the utility of a bromo-difluoro-benzene core in generating a library of new biphenyl derivatives with diverse functionalities. nih.gov The reactions, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium phosphate, proceeded with good to excellent yields, demonstrating the robustness of this synthetic approach. nih.gov

Table 1: Examples of Novel Difluorinated Biphenyl Compounds Synthesized via Suzuki-Miyaura Coupling of a Bromo-difluorobenzene Precursor nih.gov

| Arylboronic Acid Reactant | Resulting Novel Biphenyl Derivative |

| 4-(tert-butyl)phenylboronic acid | 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl |

| 4-acetylphenylboronic acid | 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone |

| 2,5-dimethoxyphenylboronic acid | 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl |

| 3-nitrophenylboronic acid | 3,4-difluoro-3′-nitro-1,1′-biphenyl |

| 3-(methylthio)phenylboronic acid | (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane |

This table showcases derivatives synthesized from 1-bromo-3,4-difluorobenzene, illustrating the potential synthetic pathways applicable to this compound.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of alkyl, aryl, and heteroaryl groups, leading to a vast array of novel biphenyl derivatives with tailored electronic and steric properties.

Scaffold in the Construction of Functionalized Aromatic Systems

The rigid biphenyl core of this compound serves as an excellent scaffold for the construction of more complex, functionalized aromatic systems. The strategic placement of the two fluorine atoms and the bromine atom influences the reactivity and directs the introduction of further functional groups. The electron-withdrawing nature of the fluorine atoms can activate the aromatic rings towards certain types of reactions and influence the regioselectivity of subsequent transformations.

The bromine atom can be readily converted into other functional groups through various organic reactions. For instance, it can be transformed into a boronic acid or boronic ester, which can then participate in further Suzuki-Miyaura cross-coupling reactions, allowing for the stepwise construction of larger, multi-aryl systems. Alternatively, the bromine can be replaced by other functionalities through nucleophilic aromatic substitution or other metal-catalyzed reactions.

While specific examples detailing the use of this compound as a scaffold are not prevalent in the reviewed literature, the principles of its application can be inferred from studies on similar halogenated biphenyls. The ability to selectively functionalize the molecule at the bromine position, while the fluorine atoms modulate the electronic properties of the biphenyl system, makes it a potentially powerful tool for creating precisely engineered aromatic architectures.

Development of Materials with Specific Electronic Properties (e.g., liquid crystals, organic semiconductors)

The unique combination of a rigid biphenyl core and fluorine substituents makes this compound and its derivatives promising candidates for the development of materials with specific electronic properties, such as liquid crystals and organic semiconductors.

The rigid and elongated structure of the biphenyl unit is a common feature in molecules that exhibit liquid crystalline phases. The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, which are crucial parameters for their application in display technologies. semanticscholar.org While direct research on this compound in liquid crystal applications is not widely reported, a closely related compound, 4-Bromo-2-fluorobiphenyl (B126189), has been explored for its potential in the synthesis of liquid crystal materials. A patent for four-ring liquid crystal compounds containing difluoro methylene (B1212753) ether and terphenyl structures also highlights the importance of fluorinated biphenyl-like structures in this field. google.com

In the area of organic electronics, fluorinated biphenyls are of interest for their potential use as organic semiconductors. The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the air stability and electron-transporting properties of the material. The bromine atom in this compound provides a convenient handle for further chemical modification, allowing for the tuning of the electronic properties and the self-assembly behavior of the resulting materials.

Synthesis of Complex Organic Molecules for Academic Research

The utility of this compound extends to the synthesis of complex organic molecules for academic research, where it can serve as a key intermediate in multi-step synthetic sequences. Its defined stereochemistry and the presence of multiple, selectively addressable reactive sites make it a valuable building block for creating intricate molecular architectures.

The ability to perform cross-coupling reactions at the bromine position allows for the introduction of complex side chains or the linking of the biphenyl unit to other molecular fragments. The fluorine atoms can influence the conformational preferences of the molecule and participate in non-covalent interactions, which can be crucial for molecular recognition and self-assembly studies.

Although specific examples of complex molecules synthesized from this compound are not readily found in the surveyed literature, the synthetic potential is evident from research on analogous compounds. For example, various brominated biphenyls are used as precursors in the synthesis of natural product analogues, pharmaceutical intermediates, and novel ligands for catalysis. The principles of these synthetic strategies are directly applicable to this compound, positioning it as a valuable tool for synthetic chemists exploring new areas of organic chemistry.

Advanced Analytical Methodologies for Purity Assessment and Process Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Conversion

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 4-Bromo-2,4'-difluoro-1,1'-biphenyl. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities and unreacted starting materials.

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., a C18 column) with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of compounds with varying polarities. Detection is commonly achieved using a UV detector, as the aromatic rings in the biphenyl (B1667301) structure absorb UV light. The wavelength for detection would be optimized to maximize the response for this compound.

For monitoring reaction conversion, samples are taken from the reaction mixture at different time intervals and analyzed by HPLC. The decrease in the peak areas of the starting materials and the increase in the peak area of the product, this compound, are used to calculate the percentage conversion and to determine the optimal reaction time.

Table 1: Illustrative HPLC Purity Analysis of this compound

| Retention Time (min) | Compound Identity | Peak Area (%) | Purity Assessment |

|---|---|---|---|

| 5.2 | Impurity A (e.g., starting material) | 0.15 | Identified Impurity |

| 6.8 | Impurity B (e.g., isomeric byproduct) | 0.30 | Identified Impurity |

| 8.5 | This compound | 99.50 | Main Compound |

| 9.1 | Unknown Impurity | 0.05 | Unidentified Impurity |

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is another powerful technique for the purity assessment of this compound, particularly for analyzing its volatility and for detecting residual solvents. The compound's thermal stability and volatility make it suitable for GC analysis.

In a typical GC method, a small amount of the sample, dissolved in a suitable solvent, is injected into a heated inlet, where it is vaporized. The vaporized sample is then carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. The column's stationary phase is selected based on the polarity of the analyte. A non-polar or mid-polarity column is often suitable for biphenyl compounds. The separation is achieved based on the differential partitioning of the compounds between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides structural information about the impurities, aiding in their identification.

Table 2: Representative GC Purity Data for this compound

| Retention Time (min) | Compound Identity | Area (%) | Purity Status |

|---|---|---|---|

| 3.1 | Residual Solvent (e.g., Toluene) | 0.08 | Within Specification |

| 10.4 | This compound | 99.85 | High Purity |

| 11.2 | Related Impurity | 0.07 | Minor Impurity |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For this compound, TGA is relevant for assessing its thermal stability. This information is critical for process safety, especially during distillation or drying at elevated temperatures.

The TGA instrument heats a small sample of the compound at a controlled rate in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of weight loss against temperature. A sharp weight loss at a specific temperature range indicates the decomposition of the compound. A thermally stable compound will show no significant weight loss until a high temperature is reached. For a pure, anhydrous compound, the TGA curve should be flat until the onset of decomposition.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. It is a crucial method for confirming the identity and purity of a newly synthesized batch of this compound. The experimentally determined percentages of carbon, hydrogen, bromine, and fluorine are compared with the theoretical values calculated from its chemical formula, C12H7BrF2.

A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula and purity.

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical Mass % | Experimental Mass % | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 51.27 | 51.25 | -0.02 |

| Hydrogen (H) | 2.51 | 2.53 | +0.02 |

| Bromine (Br) | 28.42 | 28.39 | -0.03 |

| Fluorine (F) | 13.51 | 13.48 | -0.03 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2,4'-difluoro-1,1'-biphenyl?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings, which connect halogenated aromatic precursors. For example, bromine and fluorine substituents can be introduced through halogenation or nucleophilic substitution. A Grignard reaction with magnesium and copper(II) salts has been documented for analogous biphenyl derivatives, yielding products with ~73% efficiency . Additionally, palladium-catalyzed coupling of 4-bromo-2-fluorophenylboronic acid with a fluorinated aryl halide is a viable route. Purification often involves column chromatography and recrystallization .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : , , and NMR to confirm substituent positions and purity.

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm) .

- Mass Spectrometry (MS) : Determines molecular weight (251.09 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and molecular geometry, as demonstrated in studies of structurally similar brominated biphenyls .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Storage : Store at +4°C in airtight containers to prevent degradation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Transport : Classified as an environmentally hazardous solid (UN 3077); follow regulations for air-excepted shipping .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) due to its moderate electronegativity.

- Fluorine : Withdraws electron density via inductive effects, activating specific positions for electrophilic attack. This dual substitution pattern can direct regioselectivity in coupling reactions. Comparative studies of difluorobiphenyls show altered reactivity in nitration/sulfonation due to electronic effects .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Challenges include low solubility and polymorphism. Strategies:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) or mixed solvents (e.g., ethanol/water) to enhance solubility.

- Temperature Control : Slow cooling or vapor diffusion methods promote single-crystal growth.

- Crystallography : Hirshfeld surface analysis (as applied to related brominated biphenyls) identifies dominant intermolecular interactions (e.g., C–H···F, π-π stacking) guiding crystal packing .

Q. How do structural isomers of this compound differ in biological activity or chemical reactivity?

- Methodological Answer : Isomers vary in steric and electronic properties:

- 2,4'- vs. 4,4'-Difluoro : The 2,4' substitution reduces symmetry, altering dipole moments and π-π interactions. For example, 2,4'-difluoro derivatives exhibit distinct reactivity in electrophilic substitutions compared to 4,4' analogs .

- Biological Implications : Fluorine positioning affects lipophilicity and binding to biological targets (e.g., enzymes), as seen in studies of trifluoromethyl-substituted biphenyls .

Q. How can researchers resolve contradictions in synthetic yields reported for similar biphenyl derivatives?

- Methodological Answer : Contradictions often stem from reaction conditions or impurities. Steps to address:

- Reaction Optimization : Vary catalysts (e.g., Pd(PPh) vs. CuI), temperature, and solvent polarity.

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated species).

- Comparative Studies : Reference yields from Grignard reactions (73% for 4,4'-difluoro analogs) and coupling methods to identify optimal routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.